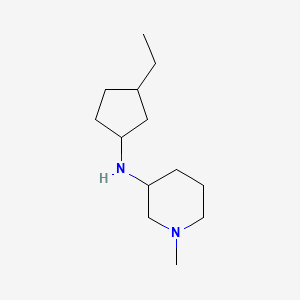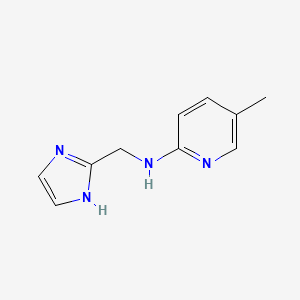
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, avocado, and edamame. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, NMN has gained attention for its potential therapeutic benefits and has become a subject of scientific research.
Mechanism of Action
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular metabolism and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression. By increasing NAD+ levels, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair.
Biochemical and Physiological Effects
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It can improve mitochondrial function by increasing oxidative phosphorylation and ATP production. It can also increase insulin sensitivity by activating the sirtuin pathway, which regulates glucose metabolism. Additionally, N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can enhance DNA repair by activating the PARP pathway, which repairs DNA damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and enhance DNA repair. However, one limitation is the cost of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, which can be expensive and may not be feasible for large-scale experiments.
Future Directions
There are several future directions for N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide research. One direction is to investigate its potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's. Another direction is to explore its role in cancer prevention and treatment. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide for therapeutic purposes.
Synthesis Methods
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of nicotinic acid with 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Enzymatic synthesis involves the use of nicotinamide mononucleotide adenylyltransferase enzymes to catalyze the reaction between nicotinamide mononucleotide and ATP to form N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide. Microbial synthesis involves the use of microorganisms such as Escherichia coli to produce N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide through fermentation.
Scientific Research Applications
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been the subject of numerous scientific studies for its potential therapeutic benefits. It has been shown to improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair. These properties make it a potential candidate for the treatment of various age-related diseases such as Alzheimer's, Parkinson's, and type 2 diabetes.
properties
IUPAC Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(2,8-14)13-10(15)9-5-4-6-12-7-9/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLPKONZERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)